9-[4-(DIMETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Overview
Description
9-[4-(DIMETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, multiple methoxy groups, and a hexahydroacridinone core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(DIMETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with appropriate methoxy-substituted cyclohexanone derivatives under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, followed by cyclization and reduction steps to form the final hexahydroacridinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-[4-(DIMETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2)13-18-22(19(29)14-26)21(15-8-10-16(11-9-15)28(3)4)23-17(27-18)12-20(30-5)24(31-6)25(23)32-7/h8-12,21,27H,13-14H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJZOSDQPNEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(C(=C(C=C3N2)OC)OC)OC)C4=CC=C(C=C4)N(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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